5-Bromo-2-butyl-3,4-dihydropyrimidin-4-one
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Overview
Description
5-Bromo-2-butyl-3,4-dihydropyrimidin-4-one is a heterocyclic compound that belongs to the class of dihydropyrimidinones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a bromine atom at the 5-position and a butyl group at the 2-position of the pyrimidinone ring imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-butyl-3,4-dihydropyrimidin-4-one can be achieved through a multicomponent reaction known as the Biginelli reaction. This reaction involves the condensation of an aldehyde, a β-ketoester, and urea in the presence of a catalyst. For example, the reaction can be catalyzed by silicotungstic acid supported on Ambelyst-15 under solventless conditions . The reaction typically proceeds at elevated temperatures and yields the desired dihydropyrimidinone product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, and enable the efficient production of large quantities of the compound. The use of heterogeneous catalysts, such as Montmorillonite-KSF, can further enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-butyl-3,4-dihydropyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom at the 5-position can be substituted with other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used for substitution reactions under appropriate conditions.
Major Products Formed
Oxidation: Oxo derivatives of this compound.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Various substituted derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
5-Bromo-2-butyl-3,4-dihydropyrimidin-4-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals, where its unique chemical properties are leveraged to enhance product efficacy.
Mechanism of Action
The mechanism of action of 5-Bromo-2-butyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. Molecular docking studies have shown that the compound can interact with key residues in the active sites of target proteins, leading to inhibition or activation of their functions .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-cyclobutyl-3,4-dihydropyrimidin-4-one: Similar structure with a cyclobutyl group instead of a butyl group.
5-Bromo-3,6-dimethyl-3,4-dihydropyrimidin-4-one: Contains additional methyl groups at the 3 and 6 positions.
Uniqueness
5-Bromo-2-butyl-3,4-dihydropyrimidin-4-one is unique due to the presence of the butyl group, which imparts distinct chemical and biological properties. This structural variation can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C8H11BrN2O |
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Molecular Weight |
231.09 g/mol |
IUPAC Name |
5-bromo-2-butyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C8H11BrN2O/c1-2-3-4-7-10-5-6(9)8(12)11-7/h5H,2-4H2,1H3,(H,10,11,12) |
InChI Key |
ZFPXAUVIKKMAFH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC=C(C(=O)N1)Br |
Origin of Product |
United States |
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